AChR|A(97-116)

Description

Significance of the Acetylcholine (B1216132) Receptor (AChR) in Autoimmunity

The acetylcholine receptor (AChR) is a protein crucial for communication between nerves and skeletal muscles. pathologytestsexplained.org.au In the autoimmune disease Myasthenia Gravis, the body's immune system mistakenly produces autoantibodies that target these receptors. ucsd.edu These AChR antibodies disrupt nerve-muscle signaling in several ways: by initiating an inflammatory reaction that destroys the receptors, by blocking the binding of the neurotransmitter acetylcholine, or by causing the receptors to be removed from the muscle cell surface. pathologytestsexplained.org.autesting.com This interference leads to the muscle weakness and fatigue characteristic of MG. pathologytestsexplained.org.au

The presence of AChR antibodies is a key diagnostic marker for MG. testing.comrochester.edu While the concentration of these antibodies doesn't always correlate with the severity of symptoms in an individual, their detection is a strong indicator of the autoimmune response underlying the disease. testing.comlabtestsonline.org.uk The autoimmune attack is T-cell dependent, meaning that T lymphocytes play a crucial role in orchestrating the production of these harmful autoantibodies. aai.org

Identification of AChR|A(97-116) as an Immunodominant Epitope of the AChR Alpha Subunit

Intensive research into the specific targets of the autoimmune response in MG led to the identification of particular regions on the AChR that are most frequently recognized by the immune system. These are known as immunodominant epitopes. One of the most significant of these is the amino acid sequence 97-116 of the AChR alpha subunit, designated as AChR|A(97-116). aai.orgnih.govresearchgate.net

Studies have shown that T-cells from animals immunized with the full Torpedo acetylcholine receptor (TAChR) exhibit a strong proliferative response to the AChR|A(97-116) peptide. aai.orgaai.org This indicates that this specific fragment contains a key epitope that activates the T-cells involved in the autoimmune reaction. The sequence from the rat AChR alpha subunit, R97-116, has been shown to be particularly effective in eliciting this T-cell response in rat models of the disease. aai.orgnih.gov The ability of this self-peptide to induce disease highlights its importance in the breakdown of immunological tolerance, a key event in the initiation of autoimmune diseases. aai.orgnih.gov

Overview of Research on AChR|A(97-116) in Experimental Autoimmune Myasthenia Gravis (EAMG) Models

The discovery of AChR|A(97-116) as an immunodominant epitope has been instrumental in the development of animal models for MG, known as Experimental Autoimmune Myasthenia Gravis (EAMG). aai.orgnih.gov These models are crucial for investigating the disease's pathogenesis and for testing potential new therapies. nih.govcreative-bioarray.com

Instead of using the entire, difficult-to-obtain Torpedo AChR, researchers can induce EAMG in susceptible animal strains, such as Lewis rats, by immunizing them with the synthetic AChR|A(97-116) peptide. nih.govmdpi.com This method has proven effective in reproducing the key features of human MG, including the production of anti-AChR antibodies, muscle weakness, and the characteristic pathology at the neuromuscular junction. aai.orgnih.govresearchgate.net

Research has explored various protocols for inducing EAMG using this peptide, investigating factors such as the optimal dose of the peptide and the type of adjuvant used to enhance the immune response. mdpi.com For instance, studies have compared the efficacy of different doses of the rat-derived peptide (R97-116) in inducing clinical signs of EAMG. aai.orgmdpi.com

Table 1: Comparison of EAMG Induction with Different AChR Peptides This table summarizes findings from a study comparing the effects of immunizing Lewis rats with the rat-derived peptide (R97-116) versus the Torpedo-derived peptide (T97-116).

| Parameter | R97-116 Immunized Rats | T97-116 Immunized Rats |

| Clinical Signs of EAMG | Present | Absent |

| Anti-rat AChR Antibody Titer (pmol/ml) | 22.5 ± 6.3 | 3.97 ± 0.14 |

| Muscle AChR Content (pmol/100 g) | 16.9 ± 10.6 (significantly reduced) | 35.1 ± 12.6 (not significantly different from control) |

| Data sourced from Baggi et al. (2004) aai.org |

These EAMG models induced by AChR|A(97-116) have been invaluable in demonstrating that a single, self-derived peptide can be sufficient to initiate an autoimmune cascade leading to myasthenia gravis. aai.orgnih.gov The models continue to be a cornerstone of MG research, facilitating the investigation of disease mechanisms and the preclinical evaluation of novel therapeutic strategies. nih.govcreative-bioarray.comdovepress.comaai.org

Structure

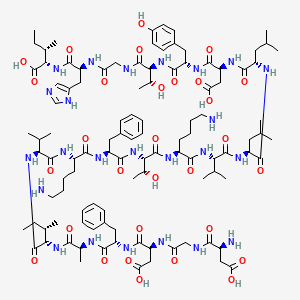

2D Structure

Properties

Molecular Formula |

C106H162N24O30 |

|---|---|

Molecular Weight |

2252.6 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C106H162N24O30/c1-16-57(11)85(127-89(142)59(13)114-93(146)72(42-62-28-20-18-21-29-62)121-96(149)76(47-81(138)139)116-78(134)50-111-90(143)67(109)46-80(136)137)104(157)126-84(56(9)10)102(155)117-68(32-24-26-38-107)91(144)120-73(43-63-30-22-19-23-31-63)99(152)130-88(61(15)132)105(158)118-69(33-25-27-39-108)92(145)125-83(55(7)8)103(156)124-71(41-54(5)6)95(148)119-70(40-53(3)4)94(147)123-77(48-82(140)141)97(150)122-74(44-64-34-36-66(133)37-35-64)98(151)129-87(60(14)131)101(154)112-51-79(135)115-75(45-65-49-110-52-113-65)100(153)128-86(106(159)160)58(12)17-2/h18-23,28-31,34-37,49,52-61,67-77,83-88,131-133H,16-17,24-27,32-33,38-48,50-51,107-109H2,1-15H3,(H,110,113)(H,111,143)(H,112,154)(H,114,146)(H,115,135)(H,116,134)(H,117,155)(H,118,158)(H,119,148)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,156)(H,125,145)(H,126,157)(H,127,142)(H,128,153)(H,129,151)(H,130,152)(H,136,137)(H,138,139)(H,140,141)(H,159,160)/t57-,58-,59-,60+,61+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,83-,84-,85-,86-,87-,88-/m0/s1 |

InChI Key |

UOCBSVMQACMEEE-ULEIWIRTSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Peptide Characterization and Immunological Specificity of Achr|a 97 116

Generation and Purity of AChR|A(97-116) for Research Applications

The availability of high-quality synthetic peptides is fundamental for reliable and reproducible immunological research. The generation of AChR|A(97-116) for experimental use involves precise chemical synthesis and rigorous purification processes to ensure the final product is suitable for sensitive biological assays.

Synthetic Peptide Production Methodologies

The primary method for producing AChR|A(97-116) and other peptides for research is Solid-Phase Peptide Synthesis (SPPS). aai.org This technique, originally developed by Bruce Merrifield, involves building a peptide chain sequentially while one end is anchored to an insoluble polymer resin. This approach allows for the use of excess reagents to drive reactions to completion, with easy removal of byproducts by simple washing and filtration. rsc.org

The process generally follows these steps:

Anchoring: The first C-terminal amino acid is covalently attached to the solid resin support.

Deprotection: A temporary protecting group on the alpha-amino group of the attached amino acid is removed.

Coupling: The next amino acid, with its own temporary N-terminal protecting group and permanent side-chain protecting groups, is activated and coupled to the free amino group of the preceding residue.

Iteration: The deprotection and coupling cycle is repeated until the entire 20-amino acid sequence of AChR|A(97-116) is assembled.

Cleavage and Deprotection: The completed peptide is cleaved from the resin support, and all remaining side-chain protecting groups are removed.

A common strategy within SPPS is the use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. aai.org After synthesis, the crude peptide product contains not only the full-length target peptide but also impurities such as truncated sequences, deletion sequences, and byproducts from the cleavage process. jpt.com

Therefore, purification is a critical final step. High-Performance Liquid Chromatography (HPLC) is the standard method for purifying synthetic peptides to the required level. jpt.combiotage.com The purity of the final peptide product is then verified using analytical HPLC and its identity is confirmed by mass spectrometry (MS). aai.orgjpt.com The required purity level depends on the intended application, with immunological assays often requiring purities of >80% or higher to avoid confounding results from contaminants. ambiopharm.combiocompare.com

Epitope Mapping and Immunodominance of AChR|A(97-116)

In T-cell dependent autoimmune diseases like Myasthenia Gravis, specific regions of the autoantigen, known as epitopes, are recognized by T lymphocytes, initiating the harmful immune response.

T Cell Epitope Mapping of AChR Alpha Subunit

The alpha subunit of the AChR is the primary target for the autoimmune response in MG. soton.ac.uk Through extensive research using synthetic overlapping peptides to challenge T cells from immunized animals, scientists have mapped the regions of the alpha subunit that are most frequently recognized by the immune system. In susceptible rat strains, such as the Lewis rat, the sequence corresponding to amino acids 97-116 has been consistently identified as a major immunodominant T-cell epitope. aai.orgnih.govunimi.it This means that T cells responding to the entire AChR protein preferentially recognize this specific 20-amino acid fragment. aai.orgresearchgate.net This region is not only immunodominant but also myasthenogenic, meaning it is capable of inducing the disease on its own. aai.orgdntb.gov.uanih.gov

Antigenic Specificity of AChR|A(97-116) in Autoimmune Responses

The ability of the R97-116 peptide to induce EAMG highlights its critical role in breaking immunological tolerance. Tolerance is the natural process by which the immune system does not attack its own tissues. In the case of EAMG, immunization with the R97-116 peptide can circumvent this tolerance, leading to an autoimmune attack. aai.orgmdpi.com

Studies have shown that the induction of EAMG by R97-116 demonstrates that a response to a single, self-derived T-cell epitope can be sufficient to initiate the entire cascade of pathogenic events. aai.orgnih.gov This involves the activation of autoreactive T-cells which, in turn, provide help to B-cells. These B-cells then differentiate and produce pathogenic antibodies against the native AChR. aai.org It is these antibodies that ultimately cause the muscle weakness characteristic of myasthenia gravis by binding to AChRs at the neuromuscular junction, leading to their destruction and impaired nerve-muscle communication. dovepress.com The use of the R97-116 peptide in research has therefore been invaluable for creating a highly specific animal model to study the initial events of autoimmunity in MG. mdpi.comresearchgate.net

Molecular and Cellular Mechanisms of Achr|a 97 116 in Autoimmunity

T Cell Responses to AChR|A(97-116)

T lymphocytes, particularly CD4+ T helper cells, are crucial for the development of EAMG, as they help autoreactive B cells to produce anti-AChR antibodies. nih.gov The response of T cells to the AChR|A(97-116) peptide is a critical initiating event in the autoimmune pathology. nih.govaai.org

The activation and subsequent proliferation of CD4+ T helper cells are foundational to the autoimmune response triggered by AChR|A(97-116). nih.govfrontiersin.org Naïve CD4+ T cells become activated when their T cell receptor (TCR) recognizes the AChR|A(97-116) peptide presented by major histocompatibility complex (MHC) class II molecules on antigen-presenting cells (APCs). frontiersin.org This initial interaction, along with co-stimulatory signals from molecules like CD28 on the T cell and CD80/CD86 on the APC, triggers a cascade of intracellular signaling pathways. nih.goversnet.org These pathways lead to the activation of transcription factors, which in turn regulate the expression of genes responsible for cell survival, proliferation, and the acquisition of effector functions. frontiersin.org

Studies have demonstrated that lymph node cells from rats immunized with the rat-derived R97-116 peptide exhibit a strong proliferative response when challenged with the same peptide in vitro. aai.orgaai.org This response indicates the successful activation and expansion of T cells specific to this self-antigen. The strength of this proliferative response has been shown to be comparable to that induced by the polyclonal activator Concanavalin A, highlighting the potent immunogenicity of this peptide. aai.org Furthermore, the decreased proliferation of T lymphocytes specific to R97-116 has been linked to clinical improvement in EAMG models, underscoring the direct role of this cellular response in disease pathogenesis. nih.gov

| Experimental Finding | Model System | Significance | Reference(s) |

| Strong proliferative response of lymph node cells to R97-116 peptide. | Lewis rats immunized with R97-116. | Demonstrates the potent immunogenicity of the self-peptide and successful T cell activation. | aai.orgaai.org |

| Decreased proliferation of R97-116 specific T cells correlates with clinical improvement. | EAMG rat models. | Highlights the direct link between T cell proliferation and disease severity. | nih.gov |

Upon activation, CD4+ T helper cells differentiate into distinct subsets, each characterized by the specific cytokines they produce. The primary subsets involved in the response to AChR|A(97-116) are Th1, Th2, and Th17 cells. nih.govnih.gov The balance between these subsets is critical and becomes dysregulated during the development of EAMG. nih.gov

Th1 cells , which produce pro-inflammatory cytokines like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), are involved in cell-mediated immunity. nih.govnih.gov

Th2 cells secrete cytokines such as interleukin-4 (IL-4) and interleukin-10 (IL-10), which are important for humoral immunity and can have anti-inflammatory roles. nih.govnih.gov

Th17 cells , characterized by the production of IL-17, are highly pro-inflammatory and play a pathogenic role in many autoimmune diseases. nih.govnih.govashpublications.org

In EAMG models induced by R97-116, there is a notable shift in the balance of these T helper cell subsets. nih.gov Studies have shown an increase in the proportions of Th1 and Th17 cells, coinciding with a decrease in Th2 cells, particularly as the disease progresses. researchgate.net The ratio of Th17 cells, in particular, changes most significantly with disease progression, accompanied by an upregulation of IL-17. nih.gov This disequilibrium in CD4+ helper T-cell subsets is considered a major factor in promoting the development of EAMG. nih.gov

Regulatory T (Treg) cells, identified by the expression of the transcription factor Foxp3, are crucial for maintaining immune tolerance and preventing autoimmunity. incitehealth.comnih.gov They function by suppressing the activity of other immune cells, including effector T cells. imrpress.com In the context of EAMG induced by AChR|A(97-116), the function and balance of Treg cells are significantly altered. aai.orgresearchgate.net

Research has shown that while the frequency of Treg cells may not differ between EAMG and healthy rats, their suppressive function is impaired in the diseased state. aai.org Treg cells isolated from healthy animals can inhibit the proliferation of T cell lines specific to the R97-116 peptide. aai.org In contrast, Treg cells from EAMG rats are less effective at this suppression. aai.org This reduced efficacy is associated with lower expression of Foxp3. aai.org An imbalance in the ratio of Th17 to Treg cells is considered a major pathogenic mechanism in myasthenia gravis, and strategies that increase Treg numbers and downregulate Th17 responses show promise in controlling the disease. researchgate.net

| Treg Cell Observation | Model System | Implication | Reference(s) |

| Impaired suppressive function of Treg cells. | EAMG rats. | Reduced ability to control the proliferation of self-reactive T cells. | aai.org |

| Lower Foxp3 expression in Treg cells. | EAMG rats. | Suggests a defect in the key transcription factor for Treg function and identity. | aai.org |

| Imbalance of Th17/Treg ratio. | EAMG rats. | A critical factor in the pathogenesis of the autoimmune disease. | researchgate.net |

The cytokines produced by T cells stimulated with AChR|A(97-116) orchestrate the subsequent inflammatory cascade and autoimmune response. nih.govfrontiersin.org Analysis of this cytokine profile reveals a distinct signature that drives the pathology of EAMG.

Immunization with the R97-116 peptide leads to a significant increase in the production of several pro-inflammatory cytokines. frontiersin.org These include:

IFN-γ and IL-2 : These are signature cytokines of Th1 cells. nih.govnih.gov Their elevation points to the activation of cell-mediated immunity pathways that contribute to inflammation. nih.gov

IL-6 : This pleiotropic cytokine has both pro- and anti-inflammatory roles but is crucial for the differentiation of pathogenic Th17 cells. imrpress.comwjgnet.comfrontiersin.org Increased levels of IL-6 are observed in EAMG and contribute to the Th17/Treg imbalance. nih.govfrontiersin.org

IL-17 : As the hallmark cytokine of Th17 cells, IL-17 is a key driver of autoimmune inflammation. nih.govashpublications.org Its levels are significantly upregulated in EAMG, and it can enhance the proliferation of AChR-specific T cells. nih.govmdpi.com

Studies have consistently shown that active EAMG in rats is associated with elevated serum levels of IFN-γ, IL-2, IL-6, and IL-17. frontiersin.org This pro-inflammatory cytokine storm is a direct consequence of the T cell response to the autoantigenic peptide and is central to the disease's pathogenesis. frontiersin.orgimrpress.com

Interleukin-10 (IL-10) is a potent anti-inflammatory cytokine that plays a critical role in limiting excessive immune responses and maintaining immune homeostasis. d-nb.infomdpi.comnih.gov It is produced by various immune cells, including Th2 and Treg cells, and functions to suppress the production of pro-inflammatory cytokines. wjgnet.comtandfonline.comfrontiersin.org

| Cytokine | Change in EAMG | Primary Cellular Source(s) | Role in Pathogenesis | Reference(s) |

| IFN-γ | Increased | Th1 cells | Promotes cell-mediated inflammation | nih.govfrontiersin.org |

| IL-2 | Increased | Th1 cells | T cell proliferation and activation | frontiersin.org |

| IL-6 | Increased | Th2, Th17 cells, APCs | Drives Th17 differentiation, pro-inflammatory | nih.govfrontiersin.orgimrpress.com |

| IL-17 | Increased | Th17 cells | Key driver of autoimmune inflammation | nih.govfrontiersin.orgmdpi.com |

| IL-10 | Decreased | Th2, Treg cells | Reduced suppression of pro-inflammatory responses | frontiersin.org |

Cytokine Profile Analysis in AChR|A(97-116)-Stimulated T Cells

Pro-inflammatory Cytokine Production (e.g., IFN-γ, IL-2, IL-6, IL-17)

B Cell Responses to AChR|A(97-116)

B cells are central to the pathogenesis of myasthenia gravis (MG) and its animal model, experimental autoimmune myasthenia gravis (EAMG), primarily through the production of pathogenic autoantibodies. nih.gov The peptide AChR|A(97-116), a fragment of the acetylcholine (B1216132) receptor (AChR) alpha-subunit, is a key autoantigen in this process, capable of triggering a robust B cell response.

B cells that encounter the AChR|A(97-116) antigen can become activated, a process that involves interaction with helper T cells via co-stimulatory molecules. nih.gov This activation leads to their proliferation and differentiation into plasma cells, which secrete antibodies, and memory B cells, which provide long-term immunity. nih.gov

The immune response to AChR|A(97-116) is characterized by the production of specific antibodies. In animal models of EAMG, immunization with the rat-derived peptide R97-116 leads to the generation of antibodies that recognize the immunizing peptide. aai.orgaai.org More critically for disease development, this immunization also induces the production of autoantibodies that cross-react with the native, self-AChR at the neuromuscular junction. aai.orgaai.org

The production of these autoantibodies is a key step in the breakdown of self-tolerance and the initiation of autoimmune pathology. aai.orgaai.org These anti-AChR autoantibodies are pathogenic, meaning they are the direct cause of the muscle weakness characteristic of myasthenia gravis. nih.gov They achieve this by binding to AChRs on the muscle endplate, leading to their degradation, activation of the complement cascade, and destruction of the postsynaptic membrane. aai.orgfrontiersin.orgfrontiersin.org

It is important to note that not all antibodies produced in response to AChR are equally pathogenic. frontiersin.org The ability of an antibody to cause disease depends on its specific binding site on the AChR, its subclass, and its ability to activate complement. frontiersin.orgfrontiersin.org

A study in Lewis rats demonstrated that immunization with the self-peptide R97-116 induced not only antibodies against the peptide itself but also autoantibodies against the complete rat AChR, which was associated with the development of clinical signs of EAMG. aai.orgaai.org In contrast, immunization with the Torpedo (a species of electric ray) equivalent, T97-116, also produced anti-peptide antibodies but failed to induce significant levels of anti-rat AChR autoantibodies and did not cause the disease. aai.orgaai.org

Table 1: Antibody Responses in Rats Immunized with AChR Peptides

Upon activation by an antigen like AChR|A(97-116) and with help from T cells, B cells can undergo a process called immunoglobulin class switching, or class switch recombination (CSR). wikipedia.orgasm.org This is a crucial step in the maturation of the antibody response. wikipedia.org Naive B cells initially produce IgM and IgD antibodies. wikipedia.org CSR allows their progeny to produce different antibody isotypes, such as IgG, IgA, or IgE, which have different effector functions. wikipedia.orgasm.org

The process of CSR involves a complex molecular mechanism where a portion of the antibody heavy chain gene is excised and replaced with a different constant region gene segment. wikipedia.orgasm.org This changes the antibody's class but preserves its antigen specificity, as the variable region of the antibody remains unchanged. wikipedia.org The specific class of antibody produced is directed by signaling molecules, including cytokines released by T helper cells. wikipedia.org

In the context of EAMG, silencing of certain microRNAs has been shown to decrease the class switching of anti-R97-116 antibodies. nih.gov This suggests that the process of class switching is actively regulated and can be a target for therapeutic intervention. The production of high-affinity IgG autoantibodies is a hallmark of many autoimmune diseases, including myasthenia gravis, and is a direct result of T-cell-dependent B cell activation and class switching. dovepress.comnih.gov

MicroRNAs (miRNAs) are small non-coding RNA molecules that play a significant role in regulating gene expression and have emerged as key regulators of immune responses. nih.govnih.gov One particular miRNA, miR-146a, has been identified as a crucial player in the B cell response to AChR|A(97-116). nih.govnih.gov

Research has shown that miR-146a is upregulated in B cells upon activation with the R97-116 peptide. nih.govnih.gov This upregulation suggests a role for miR-146a in the normal B cell response to this antigen. nih.gov However, in the context of autoimmunity, this response may be dysregulated.

Further studies have demonstrated that inhibiting miR-146a can have a therapeutic effect in EAMG. nih.govnih.gov Silencing miR-146a in a mouse model of EAMG led to an amelioration of clinical symptoms. nih.govnih.gov This improvement was associated with several effects on B cells, including:

Decreased production of anti-R97-116 antibodies. nih.gov

Reduced antibody class switching. nih.gov

A decrease in the numbers of plasma cells and memory B cells. nih.gov

Weakened B cell activation. nih.gov

Interestingly, while miR-146a is known to regulate the immune response by targeting molecules like TRAF6 and IRAK1, the inhibitory effect of miR-146a on B cells in the context of EAMG appears to be independent of these two targets. nih.govnih.gov This suggests that miR-146a influences B cell function through alternative pathways in this specific autoimmune setting. nih.govnih.gov

Table 2: Effects of miR-146a Silencing on B Cell Responses in EAMG

B Cell Activation and Class Switching Mechanisms

Antigen Presentation and Major Histocompatibility Complex (MHC) Interactions

The presentation of antigens to T cells is a critical step in initiating an adaptive immune response. This process is mediated by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs).

Professional antigen-presenting cells (APCs), such as dendritic cells, macrophages, and B cells, are responsible for processing and presenting antigens to T cells. jci.orgnih.gov In the context of myasthenia gravis, these cells can take up the AChR protein or fragments like AChR|A(97-116), process them into smaller peptides, and present them on their surface via MHC class II molecules. jci.orgnih.gov

B cells themselves can act as potent APCs. nih.gov When a B cell's surface receptor binds to a specific antigen, it internalizes the antigen, processes it, and presents peptide fragments on its MHC class II molecules. nih.gov This allows the B cell to receive help from a T helper cell that recognizes the same peptide, leading to B cell activation, proliferation, and antibody production. nih.gov Therefore, B cells play a dual role in the autoimmune response to AChR|A(97-116), both producing antibodies and presenting the antigen to T cells.

MHC class II molecules are specifically designed to bind and present peptides derived from extracellular proteins, such as the AChR. nih.gov These molecules have an open-ended binding groove that can accommodate peptides of varying lengths, typically 13-25 amino acids long. frontiersin.org A core region of about 9 amino acids within the peptide is tightly anchored into the groove of the MHC class II molecule. frontiersin.org

The binding of a peptide to an MHC class II molecule is a selective process, with specific amino acid residues in the peptide acting as anchors that fit into pockets within the MHC binding groove. frontiersin.org The sequence of the AChR|A(97-116) peptide contains residues that are proposed to bind to the rat MHC class II molecule RT1.B. aai.org This interaction is essential for the presentation of this specific peptide to T cells and the subsequent initiation of the autoimmune response. aai.org The ability of the self-peptide R97-116 to bind to MHC class II and be recognized by T cells is a critical factor in its ability to break tolerance and induce EAMG. aai.orgaai.org

Achr|a 97 116 in Experimental Autoimmune Myasthenia Gravis Eamg Models

Induction of EAMG by AChR|A(97-116) Immunization

The induction of EAMG through immunization with the AChR|A(97-116) peptide is a well-established method for creating an animal model of MG. creative-bioarray.comnih.gov This process involves injecting the peptide into susceptible animal strains to provoke an autoimmune response that mirrors the human condition. nih.govmdpi.com This model is invaluable for investigating the complex mechanisms of MG and for preclinical evaluation of potential therapies. mdpi.comnih.gov

The autoimmune response is triggered by the production of antibodies against the AChR, leading to the degradation of the receptor, activation of the complement cascade, and damage to the postsynaptic membrane at the neuromuscular junction. nih.govaai.org This ultimately results in the characteristic muscle weakness seen in MG. mdpi.com

The choice of animal model is critical for the successful induction of EAMG. Lewis rats and C57BL/6 mice are two commonly used strains, with studies indicating that Lewis rats are generally more susceptible to EAMG induction with AChR|A(97-116). mdpi.comnih.gov This heightened susceptibility in Lewis rats is attributed to their genetic predisposition to autoimmune diseases. mdpi.com

Research has shown a higher success rate of model induction in Lewis rats compared to C57BL/6 mice. mdpi.comnih.gov While some studies have reported effects in C57BL/6 mice, others have found this strain to be less than ideal for EAMG modeling under certain conditions. mdpi.com The selection of the appropriate animal strain is a crucial first step in establishing a reliable and reproducible EAMG model. mdpi.comdovepress.com

Lewis Rats: Highly susceptible to EAMG induction, exhibiting clinical manifestations similar to human MG. mdpi.comdovepress.com They are the most frequently employed strain in EAMG research. dovepress.com

C57BL/6 Mice: Also used in EAMG studies, but their susceptibility can be limited under certain experimental conditions. nih.govmdpi.com

Optimizing immunization protocols is essential for the successful and consistent induction of EAMG. mdpi.com Key variables in these protocols include the dosage of the AChR|A(97-116) peptide, the type and concentration of the adjuvant used, and the injection method. mdpi.comnih.gov

Studies have shown that a higher dose of the AChR peptide can lead to a more effective model induction. mdpi.com For instance, research comparing 50 µg and 75 µg doses of AChR|A(97-116) in Lewis rats found the 75 µg dose to be more effective. mdpi.comnih.gov The adjuvant, which enhances the immune response, is also a critical component. Complete Freund's Adjuvant (CFA), often containing Mycobacterium tuberculosis, is commonly used in the primary immunization, followed by a booster with the peptide in Incomplete Freund's Adjuvant (IFA). nih.govmdpi.com The concentration of Mycobacterium tuberculosis in the CFA can also influence the success of induction. mdpi.com

The route and site of injection also play a significant role. Subcutaneous multi-point injections, including at the base of the tail and in the footpads, have been shown to improve drug absorption and the success rate of the model. mdpi.com A typical protocol may involve an initial immunization followed by a booster injection approximately 30 days later, with clinical symptoms of EAMG appearing about 10 days after the booster. mdpi.com

| Variable | Finding | Reference |

| Peptide Dosage | 75 µg of AChR | A(97-116) was found to be more effective than 50 µg for inducing EAMG in Lewis rats. |

| Adjuvant | The use of Complete Freund's Adjuvant (CFA) for the primary immunization and Incomplete Freund's Adjuvant (IFA) for the booster is a common practice. The concentration of Mycobacterium tuberculosis in CFA impacts induction success. | nih.govmdpi.com |

| Injection Method | Subcutaneous multi-point injections, including footpad injections, can enhance the success rate of EAMG induction. | mdpi.com |

Animal Model Selection (e.g., Lewis Rats, C57BL/6 Mice)

Pathogenic Role of Self-Peptide AChR|A(97-116) in Autoimmunity Breakdown

The ability of the self-peptide AChR|A(97-116) to induce EAMG highlights its crucial role in the breakdown of immunological tolerance. aai.orgnih.gov Immunization with this rat-derived peptide (R97-116) leads to the development of clinical signs of myasthenia gravis, a phenomenon not observed in animals immunized with the corresponding peptide from the Torpedo electric ray (T97-116). aai.org This indicates that the immune response is specifically directed against the self-antigen.

The pathogenesis involves the induction of both T-cell and B-cell responses. aai.org T-cells become sensitized to the R97-116 peptide, and this is accompanied by the production of antibodies against the immunizing peptide. aai.org Crucially, only animals immunized with the self-peptide (R97-116) develop antibodies that cross-react with the native rat AChR, leading to the autoimmune attack on the neuromuscular junction. aai.orgnih.gov This breakdown of tolerance to a specific self-epitope is considered a potential initiating event in the pathogenesis of EAMG and, by extension, human MG. aai.orgnih.gov

Comparative Studies of AChR|A(97-116)-Induced EAMG vs. Other EAMG Models (e.g., Torpedo AChR-Induced)

EAMG can be induced using different antigens, most notably the full AChR protein purified from the Torpedo californica electric organ (TAChR) and the synthetic peptide AChR|A(97-116). nih.govmdpi.com While both models are valuable, there are notable differences between them.

The primary advantage of the AChR|A(97-116) model is the feasibility of using a synthetic peptide compared to the challenges of obtaining purified TAChR. mdpi.com However, EAMG induced by the rat peptide (R97-116) is characterized by a slower disease progression and greater clinical variability among immunized animals compared to the TAChR-induced model. mdpi.com The time course of the disease is often delayed in the peptide-induced model. nih.gov

Despite these differences, the R97-116 experimental model has been widely adopted for studying the etiology, pathogenesis, and therapeutic strategies for EAMG due to its practicality. mdpi.com

Immunopathological Correlates in AChR|A(97-116)-Induced EAMG

The immunopathology of AChR|A(97-116)-induced EAMG is characterized by a multifaceted immune response that leads to the clinical manifestations of the disease. A key feature is the production of pathogenic anti-rat AChR antibodies, which are detectable only in animals immunized with the self-peptide R97-116. aai.org These autoantibodies lead to a significant reduction in the AChR content at the neuromuscular junction. aai.org

The immune response is also characterized by specific T-cell and B-cell activity. CD4+ T cells play a critical role by promoting the production of anti-AChR antibodies by B cells. researchgate.net The disease development is associated with a disequilibrium of T helper cell subsets, including Th1, Th2, and Th17 cells, as well as regulatory T cells. nih.gov Pro-inflammatory cytokines such as IFN-γ, IL-2, IL-6, and IL-17 are significantly elevated in the active EAMG model induced by R97-116. nih.gov

Studies have shown that the IgG response to the R97-116 peptide is predominantly of the IgG2b subclass in rats. aai.org The presence of IgG and the complement component C3 at the postsynaptic membrane is a hallmark of the disease, leading to complement-mediated destruction of the junctional folds. nih.gov This complex interplay of cellular and humoral immunity, along with the complement system, results in the neuromuscular transmission failure characteristic of myasthenia gravis. aai.orgnih.gov

Research Methodologies for Studying Achr|a 97 116

In Vitro Immunological Assays

In vitro assays are fundamental to dissecting the cellular and molecular immune responses directed against AChR|A(97-116). These controlled laboratory experiments provide a window into the complex interactions between the peptide and the various components of the immune system.

Lymphocyte Proliferation Assays

Lymphocyte proliferation assays are a cornerstone for assessing the T-cell response to AChR|A(97-116). These assays measure the proliferation of lymphocytes, specifically T-cells, when they are exposed to the peptide. A strong proliferative response indicates the presence of T-cells that recognize and are activated by this specific epitope. aai.orgnih.gov

In a typical assay, mononuclear cells (MNCs) are isolated from the lymph nodes of experimental animals and cultured in the presence of the AChR|A(97-116) peptide. nih.gov The proliferation of these cells is then quantified, often by measuring the incorporation of a radiolabeled nucleotide, such as [3H]methylthymidine, into the DNA of dividing cells. nih.gov Studies have shown that T-cells from rats with Experimental Autoimmune Myasthenia Gravis (EAMG) exhibit a significant proliferative response to the rat-derived AChR|A(97-116) peptide. aai.orgnih.gov This response can be modulated by various factors, including cytokines like IL-17, which has been shown to enhance the proliferative response of T-cells to the peptide in the later stages of EAMG. nih.gov

Table 1: Representative Findings from Lymphocyte Proliferation Assays

| Experimental Condition | Observation | Reference |

| T-cells from EAMG rats stimulated with rat AChR | A(97-116) | Significant proliferative response |

| T-cells from EAMG rats stimulated with rat AChR | A(97-116) in the presence of IL-17 | Enhanced proliferative response in the late phase of disease |

| In vitro testing of immunosuppressants like Pixantrone | Strong antiproliferative activity on T-cell lines specific for AChR | A(97-116) |

| T-cell lines specific for rat AChR | A(97-116) challenged with the peptide | Dose-dependent proliferation |

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Detection

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to detect and quantify antibodies specific to AChR|A(97-116) in serum samples. aai.orgmdpi.com This assay is crucial for understanding the humoral (antibody-mediated) immune response to the peptide.

In a direct ELISA, microtiter plates are coated with the synthetic AChR|A(97-116) peptide. aai.org Serum from patients or experimental animals is then added to the wells. If antibodies against the peptide are present, they will bind to the coated peptide. This binding is then detected using a secondary antibody conjugated to an enzyme, which produces a measurable color change upon the addition of a substrate. aai.org This method allows for the quantification of anti-AChR|A(97-116) antibodies. mdpi.com Studies have demonstrated the presence of such antibodies in animals immunized with the peptide. aai.orgnih.gov Variations of this technique, such as competitive ELISAs, have also been developed. amegroups.org

Table 2: Key Applications of ELISA in AChR|A(97-116) Research

| ELISA Application | Finding | Reference |

| Detection of anti-AChR | A(97-116) antibodies in serum of immunized rats | Presence of specific IgG antibodies confirmed |

| Quantification of antibody levels in EAMG models | Correlation between antibody levels and disease severity | mdpi.comfrontiersin.org |

| Monitoring the effect of therapeutic interventions | Reduction in anti-R97-116 antibody production after treatment | nih.gov |

ELISpot Assays for Antibody-Secreting Cells

To enumerate the cells that are actively producing antibodies against AChR|A(97-116), researchers utilize the Enzyme-Linked Immunospot (ELISpot) assay. This highly sensitive technique allows for the detection of individual antibody-secreting cells.

In an ELISpot assay, the wells of a microplate are coated with the AChR|A(97-116) peptide. nih.gov A suspension of cells, such as splenocytes, is then added to the wells. nih.gov Cells that are secreting antibodies specific to the peptide will release these antibodies, which are then captured by the coated peptide in the immediate vicinity of the cell. After an incubation period, the cells are washed away, and the secreted antibodies are detected using an enzyme-labeled secondary antibody that binds to the captured antibodies. The addition of a substrate results in the formation of a colored spot for each antibody-secreting cell, which can then be counted. This assay has been used to demonstrate an increase in AChR-specific IgG-secreting cells when stimulated by IL-17 in vitro. nih.gov

Flow Cytometry for Cellular Phenotyping and Cytokine Analysis

Flow cytometry is a powerful tool for the detailed characterization of immune cells involved in the response to AChR|A(97-116). This technology allows for the simultaneous analysis of multiple physical and chemical characteristics of individual cells as they flow in a fluid stream through a beam of light.

In the context of AChR|A(97-116) research, flow cytometry is used to identify and quantify different subsets of T-cells (e.g., Th1, Th2, Th17, and regulatory T-cells) based on the expression of specific cell surface markers and intracellular cytokines. nih.govnih.gov For instance, mononuclear cells from lymph nodes can be cultured with the AChR|A(97-116) peptide and then stained with fluorescently labeled antibodies against markers like CD4 (for helper T-cells) and cytokines like IFN-γ (for Th1 cells) or IL-17 (for Th17 cells). nih.govresearchgate.net This allows researchers to determine the phenotype and cytokine profile of the T-cells that respond to the peptide, providing insights into the nature of the immune response. Studies have used this method to show a redistribution of T-cell subsets during the development of EAMG. nih.gov

Gene Expression Analysis (e.g., Quantitative PCR)

Gene expression analysis, particularly quantitative polymerase chain reaction (qPCR), provides a molecular-level understanding of the immune response to AChR|A(97-116). This technique allows for the measurement of the expression levels of specific genes, such as those encoding for cytokines and transcription factors, in immune cells stimulated with the peptide.

To perform qPCR, total RNA is extracted from cells of interest, such as lymph node cells cultured with AChR|A(97-116). nih.govfrontiersin.org This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as a template for the qPCR reaction. frontiersin.org The qPCR reaction amplifies the target gene, and the amount of amplified product is measured in real-time, allowing for the quantification of the initial amount of mRNA. This method has been used to analyze the expression of genes for various cytokines (e.g., IFN-γ, IL-2, IL-6, IL-17) and transcription factors (e.g., T-bet, Foxp3) in response to the peptide, revealing the molecular pathways that are activated. frontiersin.orgnih.govunimi.it

In Vivo Animal Model Studies

In vivo studies using animal models are indispensable for understanding the pathological consequences of the immune response to AChR|A(97-116) in a whole organism. These models, primarily Experimental Autoimmune Myasthenia Gravis (EAMG) in rats and mice, allow researchers to investigate how the immune response to the peptide leads to the clinical signs of myasthenia gravis. aai.orgdovepress.com

The induction of EAMG is often achieved by immunizing susceptible animal strains, such as Lewis rats, with the synthetic AChR|A(97-116) peptide emulsified in an adjuvant. mdpi.comfrontiersin.org This immunization breaks the animal's immunological tolerance to the self-peptide, leading to the development of an autoimmune response that mimics human MG. nih.govdovepress.com Researchers can then monitor the animals for clinical signs of muscle weakness, measure the production of autoantibodies, and assess the neuromuscular junction for damage. aai.orgmdpi.com These models have been instrumental in demonstrating that immunization with the rat-derived AChR|A(97-116) peptide can induce EAMG, confirming its pathogenic potential. aai.orgnih.govnih.gov

Table 3: Characteristics of AChR|A(97-116)-Induced EAMG Models

| Animal Model | Method of Induction | Key Pathological Features | Reference |

| Lewis Rats | Immunization with rat AChR | A(97-116) peptide and adjuvant | Clinical signs of muscle weakness, production of anti-AChR antibodies, impaired neuromuscular transmission |

| C57BL/6 Mice | Immunization with rat AChR | A(97-116) peptide and adjuvant | Development of myasthenic symptoms, production of anti-R97-116 antibodies |

EAMG Induction and Assessment in Rodent Models

The study of the immunogenic peptide AChR|A(97-116) heavily relies on the induction of Experimental Autoimmune Myasthenia Gravis (EAMG) in rodent models, primarily Lewis rats and C57BL/6 mice. mdpi.comdovepress.com This process involves sensitizing the animals to the peptide, leading to an autoimmune response that mirrors key aspects of human Myasthenia Gravis (MG). aai.orgcreative-bioarray.comnih.gov

Induction Protocol

Active EAMG is typically induced by immunizing susceptible rodent strains with a synthetic peptide corresponding to the amino acid sequence 97-116 of the rat AChR α-subunit, often denoted as R97–116. mdpi.comdovepress.com This peptide is emulsified in Complete Freund's Adjuvant (CFA) for the initial immunization. dovepress.comfrontiersin.org A subsequent booster immunization is often administered approximately 30 days later, with the peptide emulsified in Incomplete Freund's Adjuvant (IFA). mdpi.comdovepress.com The use of R97–116 has become more common than using the whole Torpedo californica AChR (TAChR) due to its greater feasibility. mdpi.comdovepress.com However, inducing EAMG with synthetic peptides like R97-116 may require multiple high-dose injections to establish a consistent myasthenic state. mdpi.com

Assessment of EAMG

The development and severity of EAMG in rodent models are evaluated through a combination of clinical, electrophysiological, and physiological assessments.

Interactive Data Table: Clinical Scoring of EAMG in Rodents

| Grade | Description of Symptoms |

|---|---|

| 0 | Normal strength and no abnormalities. aai.org |

| 1 | Mildly decreased activity and weak grip or cry, more evident after exercise. aai.org |

| 2 | Clinical signs present before exercise, such as tremor, head down, hunched posture, and weak grip. aai.org |

| 3 | Severe clinical signs present before exercise, no grip, and moribund state. aai.org |

| 4 | Death. aai.org |

Body Weight Monitoring: Animals are weighed regularly, as weight loss is a common indicator of disease progression and severity. dovepress.comcreative-bioarray.com

Electrophysiological Testing: Repetitive nerve stimulation (RNS) is performed to confirm impaired neuromuscular transmission. aai.org A decrement in the compound muscle action potential (CMAP) upon repeated stimulation is a hallmark of myasthenia gravis and EAMG. mdpi.comnih.gov

Muscle AChR Content: The concentration of acetylcholine (B1216132) receptors in muscle tissue can be measured to quantify the loss of receptors, a primary pathological feature of the disease. aai.orgaai.org This is often done by assaying the binding of radiolabeled α-bungarotoxin to muscle extracts. aai.org

Evaluation of Immune Parameters in Immunized Animals

To understand the immunological mechanisms underlying EAMG induced by AChR|A(97-116), researchers evaluate a range of immune parameters in the immunized animals. These assessments focus on both the humoral and cellular immune responses.

Humoral Immune Response

Antibody Titer Measurement: The levels of antibodies specific to the immunizing peptide (anti-R97-116) and to the native rat AChR are quantified in the serum of immunized animals. aai.orgresearchgate.net This is commonly performed using enzyme-linked immunosorbent assay (ELISA) and radioimmunoprecipitation assays. aai.orgnih.gov The presence of anti-rat AChR antibodies is a critical indicator of a successful EAMG model, as these are the pathogenic antibodies that cause muscle weakness. aai.orgaai.org Studies have shown that immunization with the rat-derived R97-116 peptide is more effective at inducing these pathogenic autoantibodies compared to the Torpedo-derived peptide (T97-116). aai.org The levels of different IgG isotypes (e.g., IgG1, IgG2a, IgG2b) can also be determined by ELISA to understand the nature of the T-helper cell response. aai.orgjci.org

Cellular Immune Response

Lymphocyte Proliferation Assays: The proliferation of T cells in response to the AChR|A(97-116) peptide is a key measure of the cellular immune response. aai.orgplos.org Lymph node cells or splenocytes are isolated from immunized animals and cultured in the presence of the peptide. plos.orgaai.org The proliferation is typically measured by the incorporation of [3H]thymidine into the DNA of dividing cells. plos.org These assays demonstrate the activation and expansion of T cells specific to the immunogenic peptide. plos.orgthepsci.com

Cytokine Profile Analysis: The profile of cytokines produced by immune cells provides insight into the type of T-helper (Th) cell response (e.g., Th1, Th2, Th17). researchgate.netresearchgate.net The concentrations of key cytokines such as interferon-gamma (IFN-γ), interleukin-4 (IL-4), interleukin-17 (IL-17), and interleukin-10 (IL-10) are measured in the serum or in the supernatants of cultured lymphocytes. frontiersin.orgnih.govresearchgate.net This analysis is often done using ELISA. nih.govresearchgate.net For instance, IFN-γ is characteristic of a Th1 response, while IL-4 is associated with a Th2 response, and IL-17 with a Th17 response. researchgate.netresearchgate.net

Interactive Data Table: Common Immune Parameters Evaluated in AChR|A(97-116) EAMG Models

| Parameter | Method of Evaluation | Significance |

|---|---|---|

| Anti-R97-116 Antibody Titer | ELISA aai.orgnih.gov | Confirms immune response to the immunizing peptide. aai.org |

| Anti-rat AChR Antibody Titer | Radioimmunoprecipitation Assay, ELISA aai.orgresearchgate.net | Measures pathogenic autoantibodies responsible for EAMG. aai.orgaai.org |

| Antibody Isotypes (IgG1, IgG2a, IgG2b) | ELISA aai.orgjci.org | Indicates the type of T-helper cell-mediated immune response. nih.gov |

| Lymphocyte Proliferation | [3H]Thymidine Incorporation Assay plos.org | Assesses T-cell activation and expansion in response to the peptide. plos.orgthepsci.com |

| Cytokine Levels (IFN-γ, IL-4, IL-17, IL-10) | ELISA nih.govresearchgate.net | Characterizes the T-helper cell subset polarization (Th1, Th2, Th17, Treg). researchgate.netresearchgate.net |

Preclinical Therapeutic and Diagnostic Research Avenues Involving Achr|a 97 116

Development of Antigen-Specific Immunotherapy Strategies

Antigen-specific immunotherapy (ASI) aims to restore immunological tolerance to specific self-antigens, thereby offering a targeted approach with potentially fewer side effects than broad immunosuppression. nih.gov In the context of EAMG, research has focused on using AChR and its derivatives, including the AChR|A(97-116) peptide, to modulate the immune response and suppress the autoimmune attack on the neuromuscular junction.

Peptide-Based Tolerance Induction Approaches

The core principle of peptide-based tolerance induction is to administer specific epitopes of an autoantigen in a manner that promotes non-pathogenic immune responses. Research has shown that immunization with the self-peptide AChR|A(97-116) can break tolerance and induce EAMG in Lewis rats, leading to the production of pathogenic autoantibodies and clinical signs of the disease. aai.orgnih.gov Conversely, this same peptide and its analogues are being explored for their potential to induce tolerance.

Studies have investigated the use of altered peptide ligands and peptide-loaded nanoparticles to shift the immune response from a pathogenic Th1/Th17 profile to a more tolerogenic Th2 or regulatory T cell (Treg) response. The goal is to induce a state of "linked" or "bystander" suppression, where tolerance to the administered peptide spreads to other epitopes of the AChR molecule. nih.gov This approach seeks to inhibit the proliferation of AChR-specific T cells and reduce the production of harmful anti-AChR antibodies. dovepress.com

Table 1: Research on Peptide-Based Tolerance Induction

| Study Focus | Key Findings | References |

| Induction of EAMG with R97-116 | Immunization of Lewis rats with the rat self-peptide R97-116 induces clinical, electrophysiological, and immunological signs of myasthenia gravis. | aai.org, nih.gov |

| Cross-reactivity | T cells from rats immunized with Torpedo AChR recognize the rat self-peptide R97-116, suggesting a basis for using this peptide in tolerance studies. | aai.org, nih.gov |

| Nasal Administration of AChR Fragments | Nasal delivery of recombinant fragments of the human AChR α-subunit can prevent and suppress EAMG by inhibiting T-cell responses and reducing antibody levels. | dovepress.com |

Modulation of T Regulatory Cell Function

Regulatory T cells (Tregs) are crucial for maintaining self-tolerance and preventing autoimmune diseases. wikipedia.org In the context of EAMG, a functional deficit in Tregs has been observed, suggesting that enhancing Treg function could be a viable therapeutic strategy. aai.orgnih.gov

Studies have demonstrated that naturally occurring CD4+CD25+ Tregs from healthy rats can suppress the proliferation of a T cell line specific for the AChR|A(97-116) peptide in a dose-dependent manner. aai.org In contrast, Tregs from EAMG rats show a reduced suppressive capacity. aai.org This highlights the potential of adoptive Treg transfer or strategies that boost endogenous Treg function to control the autoimmune response in MG. Research is ongoing to understand the molecular mechanisms behind Treg dysfunction in EAMG and to develop methods to restore their suppressive capabilities, potentially through the use of immunomodulatory agents or genetic engineering. nih.govfrontiersin.org

Table 2: Research on T Regulatory Cell Modulation

| Research Area | Key Findings | References |

| Treg Suppressive Capacity | CD4+CD25+ Tregs from healthy rats suppress the in vitro proliferative response of a T cell line specific for the R97-116 peptide. | aai.org |

| Treg Dysfunction in EAMG | CD4+CD25+ Tregs from EAMG rats exhibit reduced suppressive activity compared to those from healthy rats. | aai.org |

| Therapeutic Potential of Tregs | Administration of naturally occurring Tregs from healthy rats can modulate the progression of EAMG in immunized rats. | nih.gov |

| Gut Microbiota and Tregs | Butyrate, a metabolite from gut microbiota, has been shown to enhance Treg differentiation and function in the context of AChR-positive MG. | nih.gov |

Role of Tolerogenic Dendritic Cells in AChR|A(97-116)-Mediated Immune Responses

Dendritic cells (DCs) are potent antigen-presenting cells that can either initiate immunity or induce tolerance, depending on their maturation state and the signals they receive from their environment. aai.orgfrontiersin.org Tolerogenic DCs (tolDCs) are characterized by their ability to promote Treg differentiation and suppress effector T cell responses. mdpi.commdpi.com

In the context of EAMG, research is exploring the use of tolDCs loaded with AChR epitopes, such as the AChR|A(97-116) peptide, to induce antigen-specific tolerance. nih.gov These specialized DCs can be generated ex vivo by treating them with various immunomodulatory agents like vitamin D3, IL-10, or TGF-β. nih.govnih.gov When loaded with a specific antigen, these tolDCs can present the antigen to T cells in a non-inflammatory context, leading to T cell anergy or the generation of Tregs. This approach holds promise for re-establishing tolerance to AChR in a highly specific manner. dovepress.com

Table 3: Research on Tolerogenic Dendritic Cells

| Research Aspect | Key Findings | References |

| Induction of tolDCs | Tolerogenic DCs can be generated in vitro using various agents, including vitamin D3 and IL-10. | nih.gov, nih.gov |

| Function of tolDCs | tolDCs can induce T cell anergy and promote the differentiation of regulatory T cells. | frontiersin.org |

| Therapeutic Application in EAMG | DCs engineered to present AChR epitopes can reduce AChR-specific T cell responses and anti-AChR antibody production. | dovepress.com |

Strategies for B Cell-Targeted Immunomodulation

B cells play a central role in the pathogenesis of myasthenia gravis through the production of pathogenic anti-AChR antibodies. Therefore, strategies aimed at modulating B cell function are of significant interest.

MicroRNA-Based Interventions for B Cell Function

MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression post-transcriptionally and are involved in various aspects of B cell development and function. nih.govd-nb.info Dysregulation of specific miRNAs has been implicated in autoimmune diseases. frontiersin.org

In the context of EAMG, research has shown that certain miRNAs, such as miR-146a and miR-155, are upregulated in activated B cells in response to the AChR|A(97-116) peptide. dovepress.comnih.gov Silencing these miRNAs using specific inhibitors (antagomirs) has been shown to ameliorate clinical symptoms in EAMG mice. nih.gov This therapeutic effect is associated with a reduction in anti-AChR antibody production, decreased numbers of plasma and memory B cells, and weakened B cell activation. nih.gov These findings suggest that targeting specific miRNAs involved in B cell activation could be a novel therapeutic approach for myasthenia gravis.

Table 4: Research on MicroRNA-Based B Cell Interventions

| MicroRNA | Role in EAMG B Cells | Effect of Inhibition | References |

| miR-146a | Upregulated in activated B cells in response to R97-116 peptide. | Ameliorates clinical symptoms, reduces anti-R97-116 antibody production, and decreases plasma and memory B cells. | nih.gov, dovepress.com |

| miR-155 | Upregulated in AChR-stimulated B cells. | Systemic delivery of a miR-155 inhibitor impairs B-cell signaling and reduces the autoimmune reaction in EAMG mice. | nih.gov |

Research on AChR|A(97-116) as a Potential Diagnostic Marker in Research Models

The AChR|A(97-116) peptide is not only a tool for inducing EAMG but also serves as a critical reagent in diagnostic assays within research settings. The detection of antibodies against this specific peptide can be used to monitor the immune response in experimental models.

Future Directions in AChR|A(97-116) Research for Autoimmune Disease Understanding

The synthetic peptide AChR|A(97-116), corresponding to amino acids 97-116 of the alpha-subunit of the nicotinic acetylcholine (B1216132) receptor (AChR), has become an indispensable tool in the study of autoimmune diseases, particularly Myasthenia Gravis (MG). Its ability to induce Experimental Autoimmune Myasthenia Gravis (EAMG) in animal models provides a robust platform for investigating disease pathogenesis and evaluating novel therapeutic strategies. aai.orgaai.orgnih.gov Future research involving this peptide is poised to delve deeper into the complexities of autoimmune mechanisms, refine preclinical models, and pave the way for more targeted and effective treatments.

A primary avenue of future research lies in the continued optimization and standardization of the EAMG model induced by AChR|A(97-116). mdpi.comresearchgate.net The reliability and reproducibility of this animal model are paramount for the translational potential of preclinical findings. Studies have shown that factors such as the animal species and strain (e.g., Lewis rats being more susceptible than C57BL/6 mice), the dose of the peptide, and the type of adjuvant used can significantly impact the incidence and severity of the disease. mdpi.comresearchgate.net Future work will focus on establishing standardized protocols to minimize variability between studies, ensuring that data generated from different laboratories are comparable and more predictive of outcomes in human patients. researchgate.net This includes refining antigen dosage, adjuvant concentrations, and injection techniques to create models that not only consistently develop disease but also more closely mirror the chronic and progressive nature of human MG. mdpi.comgwu.edu

The AChR|A(97-116) peptide will remain central to future investigations aimed at dissecting the intricate cellular and molecular mechanisms that drive the autoimmune attack in MG. The model allows researchers to study the initial breakdown of self-tolerance, a critical event in the onset of many autoimmune disorders. aai.orgaai.org Immunizing with the self-peptide sequence (rat R97-116) has been shown to be pathogenic, inducing both T-cell and antibody responses against the native AChR, which suggests that a breakdown of tolerance to this specific epitope could be an initiating event in MG. aai.orgaai.orgnih.gov Future studies will aim to further elucidate the precise interplay between autoreactive T cells, which are activated by the peptide, and B cells, which produce the pathogenic anti-AChR antibodies. frontiersin.orgresearchgate.net This includes investigating the roles of specific cytokines, such as IL-17 and IFN-γ, and the complement cascade in mediating the destruction of the neuromuscular junction. mdpi.comnih.gov

Furthermore, the EAMG model induced by AChR|A(97-116) serves as a crucial preclinical platform for the development and testing of next-generation therapies. researchgate.netdovepress.com A significant future direction is the exploration of antigen-specific immunotherapies. frontiersin.org The goal of such therapies is to specifically suppress the erroneous immune response against the AChR without compromising the rest of the immune system, thereby avoiding the side effects of broad immunosuppressants. frontiersin.org The AChR|A(97-116) peptide is essential for designing and validating these approaches, which may involve inducing immunological tolerance. Research into tolerance-inducing antigen-presenting cells (APCs) loaded with AChR epitopes represents a promising strategy for potentially curing the disease by restoring the immune system's natural tolerance to the AChR. nih.gov

The table below summarizes key research findings and outlines future directions in the use of AChR|A(97-116) for understanding autoimmune disease.

Q & A

Q. What are the standard experimental protocols for inducing experimental autoimmune myasthenia gravis (EAMG) using AChRα(97-116) in rodent models?

- Methodological Answer : Immunization protocols typically involve emulsifying synthetic AChRα(97-116) peptide with complete Freund’s adjuvant (CFA) and administering it subcutaneously at multiple sites (e.g., footpads). Booster doses are given after 3–4 weeks. Endpoint assessments include ELISA for serum anti-AChR IgG, flow cytometry for CD4+ T-cell subsets, and Western blot for signaling pathway proteins . Muscle weakness severity is evaluated via grip strength tests, and neuromuscular junction integrity is assessed via tissue immunofluorescence for complement deposition .

Q. How can researchers validate the target specificity of AChRα(97-116) in drug delivery systems?

- Methodological Answer : Competitive binding assays using excess soluble AChRα(97-116) peptide can confirm receptor specificity. Receptor-mediated endocytosis efficiency is tested by comparing cellular uptake of DSPE-PEG-AChRα(97-116) conjugates with and without receptor blockers (e.g., α-bungarotoxin). Confocal microscopy or flow cytometry can visualize intracellular trafficking .

Q. What statistical methods are recommended for analyzing cytokine profiles in AChRα(97-116)-induced autoimmune models?

- Methodological Answer : Multivariate analysis (e.g., PCA or MANOVA) is suitable for cytokine datasets to account for covariance. Non-parametric tests (e.g., Kruskal-Wallis) are preferred for non-normally distributed data. Longitudinal studies require mixed-effects models to track time-dependent changes in IL-17, IFN-γ, and TGF-β levels .

Advanced Research Questions

Q. How can researchers optimize AChRα(97-116) peptide concentration and adjuvant ratios to balance robust autoimmune responses with animal welfare?

- Methodological Answer : Conduct dose-response studies comparing 50–200 µg peptide doses emulsified with CFA at 1:1 to 1:3 (peptide:adjuvant) ratios. Monitor survival rates, clinical scores, and histopathological changes. Optimal ratios minimize mortality while maximizing anti-AChR antibody titers and T-cell activation . For ethical compliance, use non-invasive biomarkers (e.g., serum cytokine ELISA) to reduce terminal endpoints .

Q. What strategies resolve contradictions between T-cell proliferation assays and antibody titers in EAMG studies?

- Methodological Answer : Discrepancies may arise from Th1/Th17 vs. Th2 polarization. Use multi-parametric flow cytometry to quantify IFN-γ+ (Th1), IL-17+ (Th17), and IL-4+ (Th2) CD4+ cells. Correlate subsets with antibody isotypes (e.g., IgG2a for Th1, IgG1 for Th2). If T-cell data conflict with antibody levels, assess regulatory T-cell (Treg) suppression via co-culture assays with CFSE-labeled effector T-cells .

Q. How to design mechanistic studies linking AChRα(97-116) epitopes to complement deposition at neuromuscular junctions?

- Methodological Answer : Use CRISPR/Cas9 to generate AChRα(97-116)-specific knockout mice or employ tissue-specific Cre-lox models. Quantify complement components (C3, C5b-9) via immunofluorescence and correlate with electrophysiological decrements in repetitive nerve stimulation (RNS) assays. Inhibit complement pathways (e.g., anti-C5 antibodies) to validate causality .

Data Interpretation and Reproducibility

Q. What controls are essential to ensure reproducibility in AChRα(97-116)-based EAMG studies?

- Methodological Answer : Include adjuvant-only controls to distinguish CFA-induced inflammation from peptide-specific effects. Use age- and sex-matched cohorts to minimize variability. Validate antibody reagents via Western blot against recombinant AChRα(97-116). Report data as mean ± SD with exact p-values (avoid "NS" notation) .

Q. How to address batch-to-batch variability in synthetic AChRα(97-116) peptides?

- Methodological Answer : Characterize peptides via HPLC (>95% purity) and mass spectrometry. Pre-test each batch in pilot immunization studies (n=3–5 animals) to confirm consistent antibody titers. Store lyophilized peptides at -80°C to prevent degradation .

Advanced Mechanistic and Translational Questions

Q. What in vitro models complement AChRα(97-116) in vivo studies for investigating antigen presentation?

- Methodological Answer : Use bone marrow-derived dendritic cells (BMDCs) pulsed with AChRα(97-116) to study MHC-II presentation. Co-culture with TCR-transgenic T-cells (e.g., from AChR-immunized mice) and measure IL-2 secretion via ELISA. For translational relevance, test human PBMC responses to cross-reactive epitopes .

Q. How can multi-omics approaches elucidate AChRα(97-116)-driven autoimmune pathways?

- Methodological Answer :

Integrate RNA-seq (T-cell transcriptomes), proteomics (serum autoantibody profiles), and metabolomics (muscle tissue metabolites). Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify hubs like NF-κB or mTOR signaling. Validate candidates via siRNA knockdown in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.